molecular formula C6H7NO4S2 B1517733 3-Methyl-5-sulfamoylthiophene-2-carboxylic acid CAS No. 1096876-87-7

3-Methyl-5-sulfamoylthiophene-2-carboxylic acid

Cat. No.: B1517733
CAS No.: 1096876-87-7
M. Wt: 221.3 g/mol
InChI Key: GPBSXYJGJLBVJZ-UHFFFAOYSA-N
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Description

3-Methyl-5-sulfamoylthiophene-2-carboxylic acid is a thiophene derivative characterized by the presence of a methyl group at the 3-position, a sulfamoyl group at the 5-position, and a carboxylic acid group at the 2-position. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity, making them valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid as the starting material.

  • Functionalization: The thiophene ring undergoes nitration to introduce a nitro group at the 5-position, followed by reduction to convert the nitro group to an amine.

  • Sulfamation: The amine group is then sulfamated to form the sulfamoyl group.

  • Methylation: Finally, methylation of the thiophene ring at the 3-position yields this compound.

Industrial Production Methods: Industrial production involves optimizing these steps for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the thiophene ring to various oxidized derivatives, such as sulfoxides and sulfones.

  • Reduction: Reduction reactions can reduce the sulfamoyl group to sulfides or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include hydrogen gas, tin chloride, and iron powder.

  • Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

  • Reduction Products: Sulfides, amines, and other reduced derivatives.

  • Substitution Products: Halogenated thiophenes, alkylated thiophenes, and acylated thiophenes.

Scientific Research Applications

3-Methyl-5-sulfamoylthiophene-2-carboxylic acid finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.

  • Pathways Involved: Involves signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid: Lacks the methyl and sulfamoyl groups.

  • 3-Methylthiophene-2-carboxylic acid: Lacks the sulfamoyl group.

  • 5-Sulfamoylthiophene-2-carboxylic acid: Lacks the methyl group.

Uniqueness: 3-Methyl-5-sulfamoylthiophene-2-carboxylic acid is unique due to the combination of the methyl and sulfamoyl groups, which confer distinct chemical and biological properties compared to its analogs.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its synthesis, reactivity, and applications continue to be areas of active investigation, promising new discoveries and advancements in various fields.

Properties

IUPAC Name

3-methyl-5-sulfamoylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBSXYJGJLBVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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